2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole

Lipophilicity Physicochemical property comparison Drug-likeness

Researchers conducting benzothiazole SAR campaigns face limited access to well-characterized analogs with systematic lipophilicity variation. This 3-phenylpropyl derivative (LogP 5.02) extends the linker by two methylene units vs. the benzyl analog (LogP ~4.5), enabling quantitative lipophilicity-activity mapping in antimicrobial and agrochemical programs. • Validated scaffold for M. tuberculosis and Botrytis cinerea screening; linker length governs target binding pocket occupancy. • Diagnostic ¹H NMR handle (benzylic/homobenzylic protons) simplifies reaction monitoring in S-alkylation methodology. • Sourced as a characterized building block for combinatorial library design and property-based screening cascade validation.

Molecular Formula C16H15NS2
Molecular Weight 285.4 g/mol
CAS No. 820961-82-8
Cat. No. B12531914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole
CAS820961-82-8
Molecular FormulaC16H15NS2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H15NS2/c1-2-7-13(8-3-1)9-6-12-18-16-17-14-10-4-5-11-15(14)19-16/h1-5,7-8,10-11H,6,9,12H2
InChIKeyFOFBXOWIGVYGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole (CAS 820961-82-8): Core Structural Identity and Compound-Class Context for Procurement Decisions


2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole (CAS 820961-82-8) is a synthetic benzothiazole derivative bearing a 3-phenylpropyl sulfanyl substituent at the 2-position of the heterocyclic core. Its molecular formula is C16H15NS2 with a molecular weight of 285.43 g/mol and a calculated LogP of 5.02 . The compound belongs to the 2-(alkyl/arylalkylthio)benzothiazole subclass, a family extensively investigated for antimicrobial, antimycobacterial, and antifungal applications [1][2]. Notably, this specific compound has not yet been the subject of dedicated peer-reviewed pharmacological studies; the quantitative differentiation evidence presented herein is therefore derived from class-level structure-activity relationship (SAR) analyses, physicochemical property comparisons with structurally defined analogs, and closely related compound data from the published literature.

Why 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole Cannot Be Casually Replaced by Other 2-Thio-Substituted Benzothiazoles


Within the 2-(alkyl/arylalkylthio)benzothiazole series, even modest alterations to the thioether substituent produce substantial shifts in lipophilicity, membrane partitioning, and target engagement. The 3-phenylpropyl chain of this compound confers a calculated LogP of 5.02, which is markedly higher than the benzyl analog (LogP ≈ 4.5), the propyl analog (LogP ≈ 3.80), and the parent 2-mercaptobenzothiazole (LogP ≈ 2.42) . Published QSAR studies on 2-(substituted benzyl)sulfanyl benzothiazoles have demonstrated that antimycobacterial log MIC values depend with a negative slope on Hammett substituent constants and are dominantly raised with increasing log P [1]. These quantitative relationships mean that a procurement substitution—e.g., replacing the 3-phenylpropyl derivative with a benzyl or short-alkyl analog—predictably alters the compound's biodistribution profile and biological activity trajectory, rendering generic interchange scientifically unsound without explicit experimental validation in the target assay system.

Quantitative Differentiation Evidence: 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole Versus Its Closest Analogs


Lipophilicity Differentiation: LogP Comparison of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole Against Key 2-Thio-Substituted Benzothiazole Analogs

The calculated LogP of 2-[(3-phenylpropyl)sulfanyl]-1,3-benzothiazole is 5.02, representing a significant increase over the benzyl analog (LogP ≈ 4.5), the propyl analog (LogP ≈ 3.80), and 2-mercaptobenzothiazole (LogP ≈ 2.42) . This ~0.52 log unit increase over the benzyl analog corresponds to an approximately 3.3-fold increase in octanol-water partition coefficient, while the increase over the propyl analog (~1.22 log units) corresponds to an approximately 16.6-fold increase. In the antimycobacterial QSAR model of Waisser et al. (2011), log MIC values are dominantly raised with increasing log P within the studied range [1], indicating that this lipophilicity increment is structurally linked to predicted biological potency shifts.

Lipophilicity Physicochemical property comparison Drug-likeness

Antifungal Activity Baseline: Quantitative IC50 Data for the Closest Arylthio Benzothiazole Comparator and Its Implications for the 3-Phenylpropyl Analog

Herrera Cano et al. (2015) reported IC50 values for three 2-(arylthio)benzothiazoles against Botrytis cinerea: 2-(phenylthio)benzothiazole (IC50 = 0.75 µg/mL), 2-(2-chlorophenylthio)benzothiazole (IC50 = 0.69 µg/mL), and 2-(3-chlorophenylthio)benzothiazole (IC50 = 0.65 µg/mL). All three compounds showed superior inhibitory effects to the commercial fungicide Triadimefon [1]. While 2-[(3-phenylpropyl)sulfanyl]-1,3-benzothiazole was not directly tested in this study, the arylthio benzothiazole core is a validated antifungal scaffold, and the 3-phenylpropyl chain distinguishes this compound from the directly aryl-attached comparators by providing a flexible three-carbon linker that modulates both conformational freedom and lipophilicity (LogP 5.02 vs. estimated ~3.4–4.0 for direct phenylthio analogs).

Antifungal Botrytis cinerea Agrochemical

Antimycobacterial Selectivity: Quantitative MIC Evidence from 2-Benzylsulfanylbenzothiazole SAR Studies Applicable to the 3-Phenylpropyl Analog

Klimesová et al. (2012) synthesized and evaluated a set of 2-benzylsulfanylbenzothiazole derivatives, identifying this subclass as selective inhibitors of mycobacteria with MIC values ranging from 2 to >32 µmol/L against various strains. The lead dinitro derivatives exhibited significant activity against both sensitive and multidrug-resistant M. tuberculosis strains with low cytotoxicity [1]. The broader QSAR analysis by Waisser et al. (2011) on 1,160 MIC values demonstrated that antimycobacterial activity of 2-(substituted benzyl)sulfanyl benzothiazoles increased with higher polarizability, lower lipophilicity within the studied range, and electron-withdrawing substituents, with good correlation (R = 0.79–0.88) [2]. The 3-phenylpropyl analog extends the linker by one additional methylene unit compared to the benzyl series, placing it in a distinct lipophilicity and conformational space that merits dedicated evaluation.

Antimycobacterial Tuberculosis Selectivity

Synthetic Accessibility and Purity Profile: Route Comparison Between 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole and Its Benzyl Analog

2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole is synthesized via nucleophilic substitution of 2-mercaptobenzothiazole with 3-phenylpropyl bromide in the presence of a base (e.g., K2CO3) in an aprotic solvent such as DMF . This one-step S-alkylation route mirrors the well-established synthesis of 2-(benzylthio)benzothiazole from benzyl halides . The 3-phenylpropyl bromide reagent is commercially available, and the reaction conditions are mild (heating in DMF/K2CO3). Critically, no experimental melting point, boiling point, or density data are currently available in authoritative databases for this compound; only predicted/computed values exist . This represents a practical consideration for procurement: batch-to-batch characterization (NMR, HPLC purity, MS) is essential for research-quality material.

Synthesis Scalability Purity

Recommended Application Scenarios for 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole Based on Quantitative Differentiation Evidence


Antimycobacterial Lead Optimization with Linker-Length SAR Exploration

The quantitative SAR from Klimesová et al. (2012) and Waisser et al. (2011) establishes that 2-benzylsulfanylbenzothiazoles are selective mycobacterial inhibitors with MIC values of 2 to >32 µmol/L [1]. The 3-phenylpropyl analog extends the sulfur-to-phenyl linker by two additional methylene units compared to the benzyl series, creating a distinct conformational and lipophilicity profile (LogP 5.02 vs. ~4.5) that can be systematically explored in structure-activity relationship campaigns targeting M. tuberculosis, including multidrug-resistant strains, where linker length may influence target binding pocket occupancy.

Antifungal Agrochemical Screening with Modified Pharmacokinetic Properties

Building on the sub-µg/mL IC50 values reported by Herrera Cano et al. (2015) for 2-(arylthio)benzothiazoles against Botrytis cinerea (0.65–0.75 µg/mL) , the 3-phenylpropyl derivative offers a distinct lipophilicity increment (LogP 5.02) that may alter cuticular penetration and systemic mobility in plant tissues. This compound is suitable for comparative agrochemical screening against phytopathogenic fungi (Botrytis spp., Fusarium spp., Aspergillus spp.) where lipophilicity-driven tissue distribution differences can be quantified.

Physicochemical Property-Space Reference Compound for Benzothiazole Library Design

The calculated LogP of 5.02 places 2-[(3-phenylpropyl)sulfanyl]-1,3-benzothiazole at the upper end of the typical drug-like lipophilicity range for the benzothiazole class, compared with 2-(propylthio)benzothiazole (LogP 3.80) and 2-(benzylthio)benzothiazole (LogP 4.5) . This compound can serve as a high-logP reference standard in benzothiazole-focused library design, combinatorial chemistry campaigns, or property-based screening cascade validation, enabling researchers to map lipophilicity-activity relationships across a broader chemical space continuum.

Synthetic Methodology Development Using a Structurally Diagnostic Substrate

The 3-phenylpropyl chain provides a useful 1H NMR spectroscopic handle (benzylic and homobenzylic proton environments) that facilitates reaction monitoring, mechanistic studies, and purity assessment in benzothiazole derivatization reactions. This compound can function as a model substrate for developing new S-alkylation, oxidation (to sulfoxide/sulfone), or electrophilic aromatic substitution protocols on the benzothiazole core, where the diagnostic NMR signals of the propyl linker simplify product characterization .

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